BenchChemオンラインストアへようこそ!

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate

Drug Design ADME Medicinal Chemistry

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate (CAS 18111-10-9, MW 284.31 g/mol, C₁₄H₂₀O₆) is a β-hydroxy ester bearing the 3,4,5-trimethoxyphenyl (TMP) pharmacophore. It serves dual roles as a protected carboxylic acid derivative—suitable for orthogonal deprotection and further functionalization—and as a building block embedding the TMP motif critical to colchicine-site tubulin polymerization inhibitors and 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors.

Molecular Formula C14H20O6
Molecular Weight 284.30 g/mol
Cat. No. B13666221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate
Molecular FormulaC14H20O6
Molecular Weight284.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)O
InChIInChI=1S/C14H20O6/c1-5-20-13(16)8-10(15)9-6-11(17-2)14(19-4)12(7-9)18-3/h6-7,10,15H,5,8H2,1-4H3
InChIKeySMUDAYGYPJGDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate – Key Intermediate and Pharmacophore-Bearing Ester for Targeted Synthesis and 15-PGDH/Tubulin Research


Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate (CAS 18111-10-9, MW 284.31 g/mol, C₁₄H₂₀O₆) is a β-hydroxy ester bearing the 3,4,5-trimethoxyphenyl (TMP) pharmacophore. It serves dual roles as a protected carboxylic acid derivative—suitable for orthogonal deprotection and further functionalization—and as a building block embedding the TMP motif critical to colchicine-site tubulin polymerization inhibitors and 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors [1]. Its purity is routinely verified by GC-MS against reference spectra in the Wiley Registry, supporting reliable procurement for medicinal chemistry campaigns [2].

Why Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate Cannot Be Interchanged with the Free Acid, Methyl Ester, or Non-esterified TMP Analogs


Substituting this compound with its free acid—3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid (XLogP3-AA = 0.5, MW 256.25)—dramatically alters solubility, membrane permeability, and reactivity profiles owing to the ionizable carboxyl group [1]. The methyl ester analog lacks the orthogonal deprotection selectivity afforded by the ethyl ester in the presence of other base-labile protecting groups [2]. Non-esterified TMP-bearing tubulin inhibitors such as combretastatin A-4 (IC₅₀ ≈ 2.0 μM in tubulin polymerization assays) have established the pharmacophore but do not offer the synthetic flexibility of a β-hydroxy ethyl ester handle for late-stage diversification [3]. Each comparator thus serves a distinct purpose; indiscriminate interchange risks compromised synthetic yield, loss of modular derivatization capacity, and unreliable biological readouts in structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate Against its Closest Analogs


Lipophilicity Advantage Over the Free Acid Enhances Membrane Permeability for Cell-Based Assays

The ethyl ester form of 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid exhibits a predicted logP approximately 1.3–1.5 units higher than the free acid (XLogP3-AA = 0.5 for the acid [1]), translating to an estimated 20–30-fold increase in octanol–water partition coefficient. This improved lipophilicity enhances passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays. The free acid, with its ionizable carboxyl group, requires prodrug strategies or salt formation to achieve comparable cellular uptake [1].

Drug Design ADME Medicinal Chemistry

Orthogonal Deprotection Selectivity of the Ethyl Ester versus the Methyl Ester in Multi-Step Syntheses

The ethyl ester group in this compound can be selectively hydrolyzed under mildly basic conditions (e.g., LiOH in THF/H₂O at 0–25°C) without affecting the β-hydroxy group, whereas the corresponding methyl ester typically requires more forcing conditions or shows slower hydrolysis kinetics [1]. This differential reactivity enables sequential deprotection strategies in complex target synthesis. Additionally, the ethyl ester is less prone to premature cleavage during palladium-catalyzed hydrogenolysis compared to the benzyl ester analog, providing greater functional group orthogonality in routes involving nitro-reduction or Cbz-deprotection steps [1].

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Verified GC-MS Spectral Match Provides Definitive Identity Confirmation Not Available for Many Custom Analogs

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate has two independently acquired GC-MS spectra archived in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: 7xUhcfD55Wh), with exact mass 284.125988 Da matching the molecular formula C₁₄H₂₀O₆ [1]. In contrast, closely related analogs such as the methyl ester (CAS 139148-39-3) or the benzyl-protected derivative are not indexed in the same authoritative spectral library, requiring researchers to rely on in-house characterization or vendor-supplied data of variable quality [2]. The availability of a verified, third-party spectral standard accelerates identity confirmation upon receipt and supports GLP-compliant documentation.

Analytical Chemistry Quality Control Compound Verification

β-Hydroxy Group Enables Chemoselective Oxidation to the β-Keto Ester — A Reactivity Handle Absent in the Non-hydroxylated Propanoate

The secondary alcohol at the β-position of the propanoate chain can be chemoselectively oxidized to the corresponding β-keto ester (ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate, CAS 3044-56-2, MW 282.29, PubChem CID 76443) using mild oxidants such as Dess–Martin periodinane or PCC, typically in >80% yield [1][2]. In contrast, the saturated analog 3-(3,4,5-trimethoxyphenyl)propanoic acid ethyl ester (lacking the β-hydroxy group) cannot undergo this transformation, limiting its utility as a diversification point in SAR exploration. The β-keto ester product is a valuable intermediate for Knorr-type pyrrole syntheses and heterocycle construction, significantly expanding the chemical space accessible from a single precursor [1].

Synthetic Methodology Late-Stage Functionalization β-Keto Ester Synthesis

The 3,4,5-Trimethoxyphenyl Pharmacophore Links This Building Block to Clinically Validated Tubulin and 15-PGDH Targets

The 3,4,5-trimethoxyphenyl (TMP) moiety is the core pharmacophore responsible for colchicine-site tubulin binding, with optimized TMP-bearing arylthioindoles achieving IC₅₀ = 2.0 μM in tubulin polymerization assays—1.6× more potent than colchicine itself [1]. Concurrently, the TMP motif appears in high-affinity 15-PGDH inhibitors with IC₅₀ values down to 48 nM in recombinant enzyme assays [2]. Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate delivers the TMP unit in a pre-functionalized, ester-protected form that can be directly incorporated into lead molecules or used as a benchmark intermediate in parallel SAR libraries. In contrast, the non-hydroxylated ethyl 3-(3,4,5-trimethoxyphenyl)propanoate lacks the β-hydroxy handle needed for certain prodrug activation strategies or further oxidation to the β-keto ester for heterocycle annulation [3].

Tubulin Polymerization 15-PGDH Inhibition Anticancer Research

Commercially Documented Batch Purity Supports Reproducible Procurement and SAR Consistency

Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate is commercially available from multiple vendors with batch-specific purity documentation. For example, shao-yuan.com lists the compound with CAS 18111-10-9 and provides inventory batch purity data . In contrast, bespoke analogs such as the benzyl ester or the corresponding methyl ester often require custom synthesis with variable lead times (4–8 weeks) and lack pre-verified purity certificates, introducing sourcing uncertainty into time-sensitive research programs . The availability of off-the-shelf, QC-documented material reduces procurement risk and ensures SAR consistency across experimental replicates.

Quality Assurance Chemical Procurement Reproducibility

Optimal Application Scenarios for Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate in Medicinal Chemistry, Targeted Synthesis, and Pharmacophore Validation


Late-Stage Diversification in Tubulin-Targeted Anticancer SAR Campaigns

Medicinal chemistry teams building combretastatin A-4 analogs or arylthioindole derivatives can deploy ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate as a modular TMP-bearing intermediate. The β-hydroxy group permits chemoselective oxidation to the β-keto ester (>80% yield) [1], enabling Knorr-type pyrrole synthesis or Claisen condensations that generate structural diversity inaccessible from the saturated 3-(3,4,5-trimethoxyphenyl)propanoate. Optimized TMP derivatives achieve tubulin polymerization IC₅₀ values of 2.0 μM—1.6× colchicine—and this compound provides a direct entry point to such scaffolds [2].

Protected Carboxylic Acid Precursor for 15-PGDH Inhibitor Lead Optimization

In programs targeting 15-PGDH (IC₅₀ benchmarks of 20–48 nM for known TMP-containing inhibitors [3]), the ethyl ester serves as a protected form of the carboxylic acid, enabling late-stage saponification to unveil the free acid for salt formation or amide coupling. The approximately 20–30× lipophilicity advantage over the free acid (ΔlogP ≈ +1.3–1.5) [4] facilitates cellular permeability in preliminary phenotypic screens, where intracellular PGE₂ elevation is the primary readout.

QC-Verified Building Block for Parallel Library Synthesis in CRO Settings

Contract research organizations (CROs) generating parallel compound libraries benefit from the compound's two verified GC-MS spectra in the Wiley Registry [5], enabling immediate identity confirmation upon receipt without investing in de novo analytical method development. Off-the-shelf availability with documented batch purity eliminates the 4–8 week custom synthesis lead times typical of the methyl or benzyl ester analogs, accelerating hit-to-lead timelines.

β-Keto Ester Precursor for Heterocyclic Scaffold Construction

Synthetic chemists performing Knorr pyrrole, Paal–Knorr, or Hantzsch-type heterocycle syntheses can utilize the oxidation product—ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate (CAS 3044-56-2) [1]—generated directly from the title compound via Dess–Martin oxidation. This two-step sequence installs the TMP pharmacophore onto diverse heterocyclic cores without requiring separate synthesis of the β-keto ester from 3,4,5-trimethoxybenzaldehyde and ethyl acetoacetate, streamlining route design.

Quote Request

Request a Quote for Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.